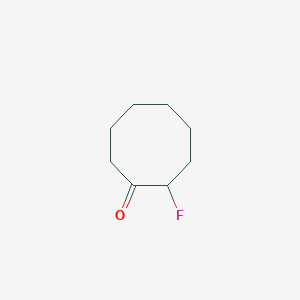

2-Fluorocyclooctan-1-one

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1755-14-2 |

|---|---|

Formule moléculaire |

C8H13FO |

Poids moléculaire |

144.19 g/mol |

Nom IUPAC |

2-fluorocyclooctan-1-one |

InChI |

InChI=1S/C8H13FO/c9-7-5-3-1-2-4-6-8(7)10/h7H,1-6H2 |

Clé InChI |

ZOQWAFBZFAIXHE-UHFFFAOYSA-N |

SMILES canonique |

C1CCCC(=O)C(CC1)F |

Origine du produit |

United States |

Synthetic Methodologies for 2 Fluorocyclooctan 1 One

Established Synthetic Routes to Alpha-Fluorinated Cycloketones

The synthesis of α-fluorinated ketones has been a subject of considerable research, leading to the development of several reliable methods. researchgate.net These strategies can be broadly categorized into direct and indirect fluorination approaches, both of which are applicable to the synthesis of 2-Fluorocyclooctan-1-one.

Direct Fluorination Protocols for Cyclooctanone (B32682) Systems

Direct fluorination involves the introduction of a fluorine atom at the α-position of the carbonyl group in a single step, typically through the reaction of an enol or enolate intermediate with an electrophilic fluorine source. researchgate.netorganicreactions.org

The advent of stable and selective electrophilic fluorinating reagents has revolutionized the synthesis of α-fluoroketones. wikipedia.orgrsc.org Reagents containing a nitrogen-fluorine (N-F) bond are particularly prominent due to their relative safety, ease of handling, and broad applicability. organicreactions.orgwikipedia.orgnih.gov

For the synthesis of this compound, two of the most widely used electrophilic fluorinating agents are Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgsapub.orgbrynmawr.edu Selectfluor® is a cationic reagent known for its high reactivity and efficiency, often employed in the direct fluorination of ketones and their derivatives. nih.govsapub.org NFSI is a neutral, crystalline solid that serves as a mild and selective source of electrophilic fluorine. wikipedia.orgbrynmawr.edu The choice between these reagents can influence reaction conditions and outcomes.

The general mechanism for the direct fluorination of cyclooctanone would involve the formation of its enol or enolate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent to furnish this compound. sapub.org

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Structure | Key Characteristics |

|---|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [F-N(CH₂CH₂)₃N⁺-CH₂Cl] 2BF₄⁻ | Highly reactive, crystalline solid, soluble in polar solvents. nih.govsapub.org |

A key challenge in the fluorination of unsymmetrical ketones is controlling the regioselectivity. For cyclooctanone, which is a symmetrical ketone, monofluorination will yield this compound. However, achieving high yields of the monofluorinated product while avoiding difluorination requires careful control of reaction conditions.

Strategies to achieve regioselective monofluorination often involve the pre-formation of an enolate under controlled conditions. For instance, the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures can generate the kinetic enolate of cyclooctanone. Subsequent quenching of this enolate with an electrophilic fluorinating agent like NFSI would be expected to yield this compound.

Organocatalysis has also emerged as a powerful tool for the enantioselective α-fluorination of cyclic ketones. nih.govfigshare.comnih.gov Chiral primary or secondary amines can catalyze the reaction between a cyclic ketone and an electrophilic fluorine source via an enamine intermediate, leading to the formation of a chiral α-fluoroketone with high enantioselectivity. nih.govnih.gov This methodology could be adapted to produce enantiomerically enriched (R)- or (S)-2-Fluorocyclooctan-1-one.

Indirect Fluorination Approaches in the Context of this compound

Indirect methods for the synthesis of this compound involve the introduction of fluorine to a precursor molecule that is subsequently converted to the target ketone. One such approach is the fluorination of a vinyl azide (B81097). organic-chemistry.org A vinyl azide derived from cyclooctanone could be treated with an electrophilic fluorine source, which, after a single-electron transfer (SET) and subsequent fluorine atom transfer, would yield the α-fluoroketone. organic-chemistry.org

Another indirect route involves the synthesis of α-fluoroketones from carboxylic acids. researchgate.net This multi-step sequence would begin with the conversion of a suitable carboxylic acid precursor to an acyl malonate, followed by electrophilic fluorination and subsequent double-decarboxylation to afford the desired α-fluoroketone. researchgate.net

Precursor Design and Derivatization in the Synthesis of this compound

The design of appropriate precursors is crucial for both direct and indirect fluorination strategies. For direct fluorination, the primary precursor is cyclooctanone itself. However, derivatization to a silyl (B83357) enol ether of cyclooctanone can provide a more reactive and well-defined nucleophile for the fluorination reaction. The silyl enol ether can be isolated and purified before reacting with an electrophilic fluorinating agent, offering better control over the reaction.

In the context of indirect methods, the synthesis of precursors such as vinyl azides or β-keto esters derived from the cyclooctane (B165968) framework is a critical step. The stability and reactivity of these precursors will directly impact the efficiency of the subsequent fluorination and transformation steps.

Green Chemistry Principles and Scalability in this compound Synthesis

The principles of green chemistry are increasingly being applied to fluorination reactions to minimize environmental impact and enhance safety. tandfonline.comcas.cnresearchgate.net Traditional fluorination methods often employ hazardous reagents and solvents. cas.cn

Recent advancements have focused on developing more environmentally benign approaches. For instance, the use of water as a solvent for the direct fluorination of ketones using Selectfluor® in the presence of a surfactant has been reported. organic-chemistry.org This approach avoids the use of volatile organic compounds and simplifies product isolation.

Mechanochemistry, which involves conducting reactions in the solid state with mechanical grinding, offers another green alternative that can eliminate the need for bulk solvents. rsc.orgrsc.org Solid-state nucleophilic aromatic fluorination has been demonstrated, and similar principles could potentially be applied to electrophilic fluorinations of ketones. rsc.org

For the synthesis of this compound to be scalable, the chosen synthetic route should be efficient, cost-effective, and safe. Direct fluorination protocols using commercially available reagents like Selectfluor® or NFSI are generally more amenable to scale-up compared to multi-step indirect methods. The development of catalytic processes, particularly those that can be performed under mild conditions with low catalyst loadings, is also a key consideration for large-scale production.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclooctanone |

| Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) |

| N-Fluorobenzenesulfonimide (NFSI) |

Advanced Conformational Analysis of 2 Fluorocyclooctan 1 One

Theoretical Underpinnings of Cyclooctanone (B32682) Conformational Space

Medium-sized rings, typically defined as those containing eight to eleven atoms, present a unique and complex challenge in conformational analysis. slideshare.net Unlike smaller, more rigid rings (e.g., cyclohexane) or larger, more flexible macrocycles, medium-sized rings exist in a delicate balance of competing strain factors. Mapping their conformational landscapes is complicated by several key issues:

Multiplicity of Low-Energy Conformations: Medium-sized rings possess a high degree of flexibility, leading to a large number of possible conformers with similar energy levels. This makes it difficult to identify a single dominant conformation, as several may coexist in equilibrium. nih.gov

Transannular Strain: A defining characteristic of medium-sized rings is the presence of transannular strain, also known as Prelog strain. wikipedia.orgfiveable.me This arises from steric interactions between substituents on non-adjacent carbon atoms that are forced into close proximity across the ring. ic.ac.uklibretexts.org These repulsive non-bonded interactions are a major destabilizing factor and play a crucial role in determining the preferred conformations. rsc.org For instance, in cyclooctane (B165968), the boat-chair conformation is energetically preferred as it minimizes these unfavorable transannular hydrogen-hydrogen interactions. princeton.edu

Torsional and Angle Strain: In addition to transannular strain, medium-sized rings also contend with torsional (Pitzer) strain from eclipsed bonds and angle strain from deviations from ideal tetrahedral bond angles. libretexts.orgwikipedia.org The interplay between these different types of strain is complex, and the ring will contort itself to find the lowest energy compromise. Computational methods have revealed that a significant portion of the total strain in medium rings is torsional. scispace.com

Computational Complexity: The sheer number of degrees of freedom makes a systematic computational search for all possible conformers a formidable task. scispace.com Simple molecular mechanics models can often predict the conformations of these rings with reasonable accuracy, but more complex systems and the need to locate transition states between conformers often require more intensive ab initio or Density Functional Theory (DFT) calculations. princeton.eduresearchgate.net

These challenges mean that a combination of high-level computational methods and sophisticated experimental techniques is required to fully characterize the intricate potential energy surface of molecules like 2-Fluorocyclooctan-1-one.

Experimental Spectroscopic Probes for Conformational Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational states of molecules. mdpi.comnih.gov Different conformers of a molecule, having distinct three-dimensional structures, will exhibit unique vibrational spectra, allowing for their identification and characterization. auremn.org.br

In the context of cyclic ketones like cyclooctanone, the carbonyl (C=O) stretching frequency is particularly sensitive to the local conformational environment. Changes in ring geometry can alter the bond strength and vibrational frequency of the carbonyl group. For example, IR studies of various cyclic ketones in cooled solutions have shown the appearance of new bands at lower frequencies upon cooling, which is interpreted in terms of molecular association and the trapping of different conformers. researchgate.net

While IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy is a scattering technique that provides complementary information. libretexts.org Vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity is crucial for a complete vibrational analysis. Studies on cyclooctanone have utilized both low-frequency IR and Raman spectra, in conjunction with molecular mechanics calculations, to model the conformational energy surface and confirm that the boat-chair conformation is the most stable. acs.org For a molecule like this compound, specific vibrational modes involving the C-F bond would also be present and their frequencies would be highly dependent on the fluorine atom's position within the ring's conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for studying the dynamic equilibria between different conformers in solution. By analyzing chemical shifts, coupling constants, and relaxation times, detailed information about the structure and relative populations of conformers can be obtained. nih.gov

For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool. rsc.org The ¹⁹F nucleus is 100% naturally abundant, highly sensitive, and exhibits a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment. nih.govwikipedia.org This sensitivity makes the ¹⁹F chemical shift an excellent reporter on the conformational state of the molecule. nih.gov Changes in the position of the fluorine atom (e.g., axial vs. equatorial in a chair-like conformation) will lead to distinct and well-resolved signals in the ¹⁹F NMR spectrum. researchgate.net

Variable-temperature (VT) NMR studies are often employed to study conformational equilibria. At room temperature, the interconversion between conformers may be too rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this interconversion can be slowed down, allowing for the observation of separate signals for each distinct conformer. The relative areas of these signals can then be used to determine the equilibrium constant and the free energy difference between the conformers. scispace.com Furthermore, the analysis of spin-spin coupling constants, such as ³J(H,F) and long-range J(C,F) couplings, can provide valuable information about dihedral angles, which helps to define the precise geometry of the conformers. huji.ac.ilnih.gov

X-ray diffraction provides unambiguous, high-resolution structural information about molecules in the solid state. aps.org By determining the precise coordinates of each atom in the crystal lattice, it allows for the definitive assignment of a molecule's conformation. While this technique provides a static picture of the molecule in a crystalline environment, it offers an invaluable benchmark for validating and refining the results from computational models and solution-phase spectroscopic studies. mdpi.com

Computational Modeling of this compound Conformations

Computational modeling, using methods such as Density Functional Theory (DFT) and ab initio calculations, is a cornerstone of modern conformational analysis, providing detailed insights into the geometries and relative stabilities of different conformers. nih.govresearchgate.netsoton.ac.uk

For the parent molecule, cyclooctanone, extensive computational studies have been performed to map its complex potential energy surface. These calculations have identified several key conformations, including various forms of the boat-chair (BC), twisted boat-chair (TBC), crown (CR), and boat-boat (BB). kcl.ac.uk High-level calculations consistently predict a boat-chair conformation to be the global minimum, as this structure effectively minimizes the destabilizing transannular interactions. rsc.org

The introduction of a fluorine atom at the C2 position in this compound is expected to significantly influence the conformational landscape. The modeling of this specific molecule would involve:

Initial Conformer Search: Generating a wide range of possible starting geometries based on the known conformers of cyclooctanone.

Geometry Optimization: Optimizing the geometry of each potential conformer using a reliable level of theory (e.g., B3LYP with a suitable basis set) to find the local energy minima. nih.gov

Energy Calculation: Calculating the relative energies of the optimized conformers to determine their populations at equilibrium. The effects of the fluorine substituent, such as steric hindrance and electrostatic interactions (e.g., dipole-dipole interactions between C-F and C=O bonds), would be critical in determining the energy ranking. nih.govrsc.org

Frequency Analysis: Performing frequency calculations to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to predict theoretical vibrational spectra that can be compared with experimental IR and Raman data. nih.gov

The table below shows a hypothetical comparison of relative energies for conformers of cyclooctanone, which would serve as the basis for a computational study on its fluorinated derivative.

| Conformer | Relative Energy (kJ/mol) | Predicted Abundance |

|---|---|---|

| Boat-Chair (BC1) - Global Minimum | 0.00 | High |

| Twisted Boat-Chair (TBC1) | 3.56 | Moderate |

| Boat-Chair (BC2) | 4.85 | Low |

| Distorted Crown (CR1) | 7.36 | Very Low |

For this compound, the fluorine atom could occupy pseudo-axial or pseudo-equatorial positions in these fundamental conformations, leading to a more complex set of potential structures whose relative stabilities would need to be determined through detailed quantum mechanical calculations. ub.edu

Quantum Chemical Calculations (Ab Initio, DFT) for Conformer Energetics

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are powerful tools for determining the geometries and relative energies of different conformers. nih.govnih.gov For 2-halocyclooctanones, theoretical studies have identified four principal conformations as being the most significant. nih.gov

In the case of this compound, computational studies have shown that the conformer where the fluorine atom occupies a pseudo-axial position is the most stable in a vacuum (gas phase). nih.gov This is a notable finding, as it contrasts with the other 2-halocyclooctanones (chloro, bromo, and iodo derivatives), where the pseudo-equatorial conformer is energetically preferred in the vacuum state. nih.gov The preference for the pseudo-axial orientation in the fluoro derivative points to specific electronic interactions unique to the highly electronegative fluorine atom.

| Halogen Substituent | Most Stable Conformer (in Vacuum) | Relative Energy Trend |

|---|---|---|

| Fluorine | Pseudo-Axial | The pseudo-axial conformer is energetically favored over the pseudo-equatorial form. |

| Chlorine | Pseudo-Equatorial | The pseudo-equatorial conformer is energetically favored. |

| Bromine | Pseudo-Equatorial | The pseudo-equatorial conformer is energetically favored. |

| Iodine | Pseudo-Equatorial | The pseudo-equatorial conformer is energetically favored. |

Analysis of Stereoelectronic Interactions via Natural Bond Orbital (NBO) Theory

Natural Bond Orbital (NBO) theory is employed to analyze the charge distribution and key orbital interactions that contribute to molecular stability. beilstein-journals.org In many fluorinated organic molecules, stereoelectronic effects such as hyperconjugation (e.g., n→σ* or σ→σ* interactions) play a crucial role in determining conformational preferences. beilstein-journals.orgyoutube.com

Molecular Mechanics and Dynamic Simulations for Conformational Dynamics

While quantum chemical calculations provide static pictures of energy minima, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insight into the dynamic behavior of flexible molecules. nih.gov MD simulations model the movement of atoms over time, allowing for the exploration of the entire conformational energy surface, including transition states between different conformers. nih.gov

For a molecule as flexible as this compound, MD simulations are essential for understanding the pathways and energy barriers for interconversion between the various boat-chair and twist-chair conformations. These methods can simulate the molecule's behavior at different temperatures, revealing which conformations are readily accessible and how quickly they interconvert. This provides a more complete picture of the molecule's structural dynamics, complementing the energetic data obtained from static DFT or ab initio calculations.

Influence of Solvent Environment on Conformational Preferences

The surrounding solvent medium can significantly alter the relative stability of conformers, particularly for polar molecules. rsc.orgnih.gov The interaction between the solute's dipole moment and the dielectric continuum of the solvent can shift a conformational equilibrium. researchgate.net

Pseudo-Axial versus Pseudo-Equatorial Conformer Stability in Polar and Non-Polar Media

For α-haloketones, polar solvents tend to favor conformations where the C-X (halogen) and C=O bonds are aligned, as this often corresponds to a higher molecular dipole moment. beilstein-journals.org In the case of 2-halocyclohexanones, a related system, the axial conformer of the fluoro derivative is more stable in the vapor phase, but the equatorial conformer predominates in all solvents studied. researchgate.net A similar shift is observed for 2-chlorocyclooctanone, where the pseudo-equatorial conformer is favored in low-polarity solvents, but the pseudo-axial conformer becomes the most stable in the highly polar solvent acetonitrile. nih.gov By analogy, it is expected that for this compound, an increase in solvent polarity will preferentially stabilize the pseudo-equatorial conformer relative to the pseudo-axial one, potentially shifting the equilibrium to favor the pseudo-equatorial form in solution.

| Solvent Environment | Expected Predominant Conformer | Rationale |

|---|---|---|

| Vacuum / Non-Polar Solvents (e.g., CCl₄) | Pseudo-Axial | Intrinsic preference based on intramolecular electrostatic interactions. nih.gov |

| Polar Solvents (e.g., Acetonitrile) | Pseudo-Equatorial | Stabilization of the conformer with the larger dipole moment, a common trend for α-haloketones. nih.govbeilstein-journals.orgresearchgate.net |

Solvation Effects on Conformational Free Energies

The shift in conformational equilibrium is a direct consequence of the solvent's effect on the Gibbs free energy of each conformer. manchester.ac.uk The conformational free energy in solution (G_solv) is the sum of the gas-phase energy (G_gas) and the solvation free energy (ΔG_solv). The solvation free energy represents the energetic change when transferring a molecule from the gas phase into the solvent.

A polar solvent will more strongly solvate (and thus lower the free energy of) the conformer with a larger dipole moment. If the pseudo-equatorial conformer of this compound possesses a higher dipole moment than the pseudo-axial one, its ΔG_solv will be more negative in a polar medium. This preferential stabilization can be large enough to overcome the intrinsic gas-phase preference for the pseudo-axial conformer, making the pseudo-equatorial form the most stable in solution. manchester.ac.uk Therefore, the observed conformational preference in any given solvent is a result of the balance between the intrinsic intramolecular energies and the differential solvation free energies of the conformers. manchester.ac.uk

Comparative Conformational Insights from 2-Halocyclooctanones and Other Fluorinated Cyclic Systems

Comparing the conformational behavior of this compound to its analogs provides valuable context.

Comparison with other 2-Halocyclooctanones: The most striking difference within the 2-halocyclooctanone series is the unique preference of the fluorine derivative for the pseudo-axial position in a vacuum. nih.gov The chloro, bromo, and iodo analogs all favor the pseudo-equatorial conformer in the gas phase and in low-polarity solvents. nih.gov This highlights the distinct nature of the fluorine substituent, where its high electronegativity and small size lead to electrostatic interactions that dominate over the steric bulk that influences the larger halogens.

Comparison with Fluorinated Cyclohexanones and Cyclopentanones: In the six-membered ring system, 2-fluorocyclohexanone (B1314666) also shows a preference for the axial conformer in the vapor phase, which is attributed to stabilizing electrostatic interactions between the C-F and C=O dipoles. researchgate.net However, this preference is reversed in all solvents, where the equatorial form is more stable. researchgate.net The behavior of 2-fluorocyclooctanone is analogous in its gas-phase axial preference but occurs within a much more flexible ring system. The conformational landscape of the eight-membered ring is more complex than the relatively rigid chair of cyclohexane, involving multiple low-energy boat-chair conformers. nih.gov For 2-halocyclopentanones, the ring is also flexible, and the energy difference between pseudo-axial and pseudo-equatorial conformers is typically small and solvent-dependent. nih.gov The consistent observation across these ring sizes is the significant influence of the fluorine atom's electronic properties and the pronounced effect of the solvent environment in modulating the final conformational equilibrium. nih.govresearchgate.netnih.gov

Stereochemical Investigations of 2 Fluorocyclooctan 1 One

Principles of Chirality and Stereoisomerism in Fluorinated Cycloketones

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The introduction of a fluorine atom at the C2 position (the α-carbon) of cyclooctanone (B32682) creates a stereogenic center, rendering the molecule chiral. This is because the α-carbon becomes bonded to four different groups: a fluorine atom, a hydrogen atom, the carbonyl carbon (C1), and the rest of the carbon chain (C3).

The presence of this single stereocenter means that 2-Fluorocyclooctan-1-one can exist as a pair of stereoisomers, specifically enantiomers. Enantiomers are mirror images of each other that have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit different behavior when interacting with other chiral entities, including plane-polarized light, chiral catalysts, or biological receptors. The ability to selectively synthesize one enantiomer over the other is a significant goal in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. nih.govresearchgate.net

Enantiomeric and Diastereomeric Forms of this compound

As a molecule with one stereocenter, this compound exists as a pair of enantiomers. These are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R)-2-Fluorocyclooctan-1-one and (S)-2-Fluorocyclooctan-1-one. A 1:1 mixture of these two enantiomers is known as a racemic mixture or racemate, which is optically inactive.

While the primary stereoisomers are enantiomers, the conformational flexibility of the eight-membered ring introduces additional complexity. The various ring conformations (e.g., boat-chair, twist-boat) that each enantiomer can adopt are known as conformers or conformational isomers. These are interconverted by rotation around single bonds and are typically not separable at room temperature. However, the presence of the fluorine atom can create a preference for certain conformations where stereoelectronic interactions are minimized. If other substituents were present on the ring, the combination of the C2 stereocenter and other stereocenters would lead to the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. For this compound itself, the discussion is centered on its two enantiomeric forms.

Methodologies for Stereochemical Assignment and Chiral Resolution

Determining the absolute configuration of a chiral molecule and separating a racemic mixture into its constituent enantiomers are crucial steps in stereochemical analysis. A variety of techniques have been developed for these purposes.

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure of molecules. Chiroptical methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are particularly powerful for assigning absolute stereochemistry.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): ORD measures the change in optical rotation as a function of wavelength, while CD measures the difference in absorption of left- and right-circularly polarized light. researchgate.net The resulting spectra, particularly the sign and magnitude of the Cotton effect, can be used to determine the absolute configuration of chiral ketones. slideshare.nettaylorfrancis.com For α-haloketones like this compound, the Axial α-Haloketone Rule is often applied. This empirical rule correlates the stereochemistry of the α-carbon with the sign of the Cotton effect observed in the ORD or CD spectrum, based on the conformation of the ring and the position of the halogen atom relative to the carbonyl group. slideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, it is a key tool for determining relative stereochemistry in diastereomers. For fluorinated compounds, ¹⁹F NMR is highly informative. nih.gov The use of chiral solvating agents or chiral lanthanide shift reagents can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric purity.

Mass Spectrometry (MS): Advanced mass spectrometry techniques, sometimes coupled with chiral reference compounds, can also aid in stereochemical differentiation. acs.orgwisc.eduillinois.edu

Chromatographic methods are the most common and effective means for separating enantiomers (a process known as chiral resolution) and for determining the enantiomeric excess (ee) of a sample. These techniques rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used analytical and preparative technique. The enantiomers of this compound can be separated on columns packed with a CSP.

Gas Chromatography (GC): For volatile compounds, chiral GC offers excellent resolution. The sample is passed through a capillary column coated with a chiral stationary phase. The determination of enantiomeric excess for various α-fluorinated cyclic ketones has been successfully achieved using this method. nih.govamazonaws.com

| CSP Type | Chiral Selector | Typical Application |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose (B160209) derivatives (e.g., Chiralcel OD) | Broad applicability for a wide range of racemates, including ketones and fluorinated compounds. nsf.gov |

| Cyclodextrin-based | α-, β-, or γ-cyclodextrin derivatives | Effective for GC and HPLC, separates based on inclusion complexation. |

| Pirkle-type (brush-type) | π-acidic or π-basic aromatic rings (e.g., dinitrophenylglycine) | Separation based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for obtaining enantiopure compounds. Enzymes can distinguish between the two enantiomers of a racemic mixture, preferentially catalyzing a reaction on one, a process known as kinetic resolution.

Ketoreductases (KREDs): These enzymes catalyze the stereoselective reduction of ketones to alcohols. By reducing one enantiomer of racemic this compound to the corresponding 2-fluorocyclooctanol, the unreacted ketone enantiomer can be recovered in high enantiomeric purity. nih.gov

Lipases: Lipases are commonly used for the kinetic resolution of racemic alcohols and esters via hydrolysis or transesterification. This approach could be applied to the resolution of 2-fluorocyclooctanol, which is a precursor or derivative of the target ketone.

Transaminases (TAs): These enzymes have shown promiscuous activity in the hydrodefluorination of certain α-fluoroketones in a stereoselective manner, offering another potential route for kinetic resolution. researchgate.net The development of biocatalytic methods provides direct access to valuable, optically active fluorinated building blocks. researchgate.netchemrxiv.org

| Enzyme Class | Reaction Type | Application |

|---|---|---|

| Ketoreductases (KREDs) | Asymmetric Reduction | Synthesis of chiral fluorinated hydroxyketones with excellent enantiomeric excess (>98%). nih.gov |

| Ene Reductases | Asymmetric Reduction | Biocatalytic asymmetric synthesis of alkyl fluorides from α-fluoroenones. chemrxiv.org |

| Lipases | Kinetic Resolution (Hydrolysis/Esterification) | Resolution of fluorinated substrates based on selective processing of one enantiomer. researchgate.net |

| Transaminases (TAs) | Hydrodefluorination | Stereoselective defluorination of α-fluoroketones. researchgate.net |

Stereoelectronic Effects and Their Impact on Stereochemistry

Stereoelectronic effects are interactions involving the spatial arrangement of orbitals and electron density that influence the structure, stability, and reactivity of a molecule. In this compound, the highly electronegative fluorine atom exerts significant stereoelectronic control.

The α-Haloketone Effect: This effect describes the conformational preference in α-haloketones. The dipole moments of the C=O and C-F bonds tend to align in an anti-parallel fashion to minimize electrostatic repulsion, which influences the conformational equilibrium of the flexible cyclooctanone ring. utdallas.edu

The interplay of these effects dictates the preferred conformation of the cyclooctanone ring and the orientation of the fluorine substituent. Understanding these subtle electronic interactions is critical for predicting the stereochemical outcome of reactions and for designing new synthetic methodologies for chiral fluorinated molecules. researchgate.net

Anomeric Effects and Hyperconjugative Interactions Involving the Fluorine Atom

The anomeric effect, traditionally described in carbohydrate chemistry, refers to the preference of a substituent at the anomeric carbon for the axial position, despite the expected steric hindrance. This phenomenon is not limited to sugars and can be observed in various systems containing a heteroatom within a ring and an adjacent electronegative substituent. In this compound, a related stereoelectronic effect is at play, influenced by the interaction between the fluorine atom and the carbonyl group.

The conformational preferences of α-fluoroketones are governed by a delicate balance of steric and electronic effects. Hyperconjugation, a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital, plays a significant role. Specifically, in this compound, there is potential for hyperconjugation between the lone pairs of the carbonyl oxygen and the antibonding orbital of the C-F bond (nO → σC-F), as well as between the C-C σ bonds of the cyclooctane (B165968) ring and the C=O π antibonding orbital.

The conformational energy profile of α-halogenated acetophenones shows significant differences depending on the halogen. In the gas phase, α-fluoroacetophenone has its energy minimum at an O=C-C-F dihedral angle of approximately 140°, whereas for α-chloroacetophenone and α-bromoacetophenone, the minima are around 110°. beilstein-journals.org This suggests that the fluorine atom in α-fluoroketones disfavors conformations where the C-F bond is orthogonal to the carbonyl group, a geometry that would be ideal for maximizing orbital overlap for hyperconjugation. beilstein-journals.org

Table 1: Calculated Conformational Energy Minima for α-Haloacetophenones in the Gas Phase

| Compound | O=C-C-X Dihedral Angle (°) |

| α-Fluoroacetophenone | ~140 |

| α-Chloroacetophenone | ~110 |

| α-Bromoacetophenone | ~110 |

Data sourced from computational studies on α-haloacetophenones. beilstein-journals.org

This preference in α-fluoroacetophenone for a larger dihedral angle, moving the fluorine atom away from the plane of the carbonyl group, can be attributed to the high electronegativity of fluorine and the resulting strong electrostatic repulsions between the C-F and C=O dipoles. This electrostatic repulsion can outweigh the stabilizing hyperconjugative interactions that would be maximized at a different geometry. For this compound, the flexible eight-membered ring would adopt a conformation that best accommodates these competing electronic and steric demands, likely resulting in a complex conformational landscape with several low-energy conformers.

Stereoselectivity in Reactions of this compound

The conformational preferences dictated by the stereoelectronic effects of the α-fluorine atom have a direct impact on the stereoselectivity of reactions involving this compound. The accessibility of the carbonyl carbon to nucleophilic attack is dependent on the conformation of the cyclooctane ring and the orientation of the adjacent fluorine atom.

Reactions such as reductions, alkylations, and aldol (B89426) additions at the carbonyl group are expected to proceed with a degree of stereocontrol, favoring the formation of one diastereomer over the other. The incoming nucleophile will preferentially attack from the less sterically hindered face of the carbonyl group, a trajectory that is determined by the stable conformation(s) of the molecule.

Research on the reactivity of α-fluoroketones has shown that their conformational preferences can influence their reactivity. For example, in the borohydride (B1222165) reduction of α-haloacetophenones, the α-fluoro derivative was found to be slightly less reactive than the corresponding α-chloro and α-bromo derivatives. beilstein-journals.org This reduced reactivity is suggested to be a consequence of the stable ground-state conformation of the α-fluoroketone being less favorable for nucleophilic attack. beilstein-journals.org The ideal trajectory for nucleophilic attack on a carbonyl group (the Bürgi-Dunitz trajectory) is approximately 107°. A conformation that presents significant steric hindrance along this trajectory will be less reactive.

In the context of this compound, the preferred conformation would likely orient the fluorine atom and the bulk of the cyclooctane ring in a way that creates a more hindered and a less hindered face for the carbonyl group. A nucleophile would then preferentially attack from the less hindered face, leading to a diastereoselective outcome.

Table 2: Relative Reactivity of α-Haloacetophenones in Borohydride Reduction

| Substrate | Relative Reactivity |

| α-Fluoroacetophenone | Less reactive |

| α-Chloroacetophenone | More reactive |

| α-Bromoacetophenone | More reactive |

This table illustrates the general trend observed in the reactivity of α-haloacetophenones, which may be indicative of the reactivity of this compound. beilstein-journals.org

The precise stereochemical outcome of any given reaction would depend on the specific reagents and reaction conditions, as these can influence the conformational equilibrium of the substrate and the transition state energies. However, the inherent conformational bias introduced by the α-fluorine atom is a key factor in determining the stereoselectivity of the reactions of this compound.

Chemical Reactivity and Mechanistic Studies of 2 Fluorocyclooctan 1 One

Alpha-Carbon Deprotonation and Enolization Pathways

The acidity of the α-protons in ketones allows for the formation of enolates, which are key intermediates in many carbon-carbon bond-forming reactions. The presence of a fluorine atom at the α-position introduces competing inductive and steric effects that influence the regiochemistry and stability of the resulting enolates.

Regio- and Stereocontrol in Enolate Formation

The deprotonation of an unsymmetrical ketone can lead to the formation of two different enolates: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed by the removal of the most accessible, and often less sterically hindered, α-proton. In contrast, the thermodynamic enolate is the more stable enolate, typically with a more substituted double bond.

For 2-Fluorocyclooctan-1-one, deprotonation can occur at the fluorine-bearing carbon (C2) or the methylene (B1212753) carbon (C8). The regioselectivity of this process is highly dependent on the reaction conditions, such as the base, solvent, and temperature.

Kinetic Enolate Formation: The use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures in an aprotic solvent like tetrahydrofuran (B95107) (THF), generally favors the formation of the kinetic enolate. bham.ac.ukstackexchange.comyoutube.combham.ac.uk In the case of this compound, the proton at C8 is sterically more accessible than the proton at C2, which is shielded by the fluorine atom and the adjacent carbonyl group. Therefore, under kinetic control, the formation of the enolate at the C8 position is expected to be favored.

Thermodynamic Enolate Formation: The thermodynamic enolate is favored under conditions that allow for equilibration between the possible enolates. This is typically achieved by using a smaller, weaker base in a protic solvent at higher temperatures. stackexchange.combham.ac.uk The relative stability of the two possible enolates of this compound is influenced by the electronic effects of the fluorine atom.

The stereocontrol in enolate formation from cyclic ketones is also a critical aspect, leading to either E or Z enolates. The geometry of the enolate can significantly impact the stereochemical outcome of subsequent reactions. For large rings like cyclooctanone (B32682), the conformational flexibility of the ring plays a crucial role in determining the facial selectivity of deprotonation and the resulting enolate geometry.

Table 1: Hypothetical Regioselectivity in Enolate Formation of this compound This table presents hypothetical data based on general principles of enolate formation, as specific experimental data for this compound is not readily available in the cited literature.

| Conditions | Major Product | Minor Product | Ratio (Major:Minor) |

| LDA, THF, -78 °C | 8-enolate (Kinetic) | 2-enolate (Thermo) | >95:5 |

| NaH, THF, 25 °C | 2-enolate (Thermo) | 8-enolate (Kinetic) | >80:20 |

Role of the Fluorine Substituent on Acidity and Stability of Enolates

The fluorine atom at the α-position exerts a strong electron-withdrawing inductive effect, which increases the acidity of the proton on the same carbon atom (C2). masterorganicchemistry.com This would suggest that deprotonation at C2 is favorable. However, the stability of the resulting enolate is also a crucial factor.

An enolate with a fluorine substituent on the double bond (formed by deprotonation at C2) can be destabilized due to unfavorable dipole-dipole interactions between the negatively charged enolate and the electronegative fluorine atom. This destabilization can counteract the increased acidity of the C2 proton. Some studies have shown that α-amino α'-fluoro ketones can be inherently unstable and undergo enolization toward the amino group followed by the expulsion of the fluoride (B91410) ion. nih.govacs.org

Furthermore, the stability of the enolate is also dictated by the degree of substitution of the double bond. The enolate formed at C2 would be more substituted than the enolate formed at C8. Generally, more substituted alkenes are more stable, which would favor the thermodynamic enolate at the C2 position. stackexchange.com

Carbonyl Group Transformations

The carbonyl group of this compound is a key site for a variety of chemical transformations, including nucleophilic addition, reduction, and oxidation reactions.

Nucleophilic Addition Reactions to the Ketone Functionality

The carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The electron-withdrawing effect of the α-fluorine atom is expected to increase the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more reactive towards nucleophiles compared to the non-fluorinated analog, cyclooctanone.

However, studies on the relative reactivity of α-halogenated ketones have shown that α-fluoro ketones can be slightly less reactive than their α-chloro and α-bromo counterparts in reactions such as borohydride (B1222165) reduction. beilstein-journals.org This has been attributed to conformational effects where the reactive conformations for orbital overlap are disfavored in fluoro ketones. beilstein-journals.org

Nucleophilic addition to the carbonyl group of this compound would proceed via a tetrahedral intermediate. The stereochemical outcome of the addition is dependent on the facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon, which is influenced by the conformation of the eight-membered ring.

Table 2: Hypothetical Relative Reaction Rates of Nucleophilic Addition to Cycloalkanones This table presents hypothetical data to illustrate the electronic and steric effects on nucleophilic addition, as specific experimental data for this compound is not readily available in the cited literature.

| Ketone | Nucleophile | Relative Rate |

| Cyclohexanone | NaBH4 | 1.0 |

| Cyclooctanone | NaBH4 | 0.8 |

| This compound | NaBH4 | 1.2 |

Selective Reduction to 2-Fluorocyclooctanols

The reduction of the ketone functionality in this compound yields 2-fluorocyclooctanols. This transformation can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The regioselectivity of the reduction is generally high for the carbonyl group.

The stereoselectivity of the reduction is a key consideration, as it can lead to the formation of two diastereomeric alcohols (syn and anti). The stereochemical outcome is influenced by the steric hindrance around the carbonyl group and the trajectory of hydride attack (e.g., following the Bürgi-Dunitz trajectory). The conformation of the cyclooctane (B165968) ring will play a significant role in directing the approach of the reducing agent.

While general principles suggest that the fluorine atom might influence the facial selectivity of the hydride attack, specific studies on this compound are needed to determine the precise diastereomeric ratio. Studies on the reduction of other α-fluoroketones have been reported, but the stereoselectivity is often substrate-dependent. researchgate.net

Oxidation Reactions

The oxidation of this compound would typically involve reactions at the α-carbons, as the ketone functionality itself is already in a relatively high oxidation state. However, under forcing conditions, oxidative cleavage of the ring can occur.

More relevant to the context of this molecule is the oxidation of the corresponding alcohol, 2-fluorocyclooctanol, to regenerate the ketone. A variety of oxidizing agents can be used for this purpose, including chromate-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and Swern oxidation conditions. These methods are generally effective for the oxidation of secondary alcohols to ketones.

Reactions Involving the C-F Bond

The presence of the carbonyl group activates the α-carbon, making the fluorine atom susceptible to displacement by nucleophiles and the molecule prone to elimination reactions.

Nucleophilic Substitution of the Fluorine Atom

The carbon atom attached to the fluorine in this compound is electrophilic due to the inductive effects of both the adjacent carbonyl group and the fluorine atom. This makes it a target for nucleophilic attack, leading to the substitution of the fluorine atom. The reactivity of α-haloketones in SN2 reactions is generally enhanced compared to corresponding alkyl halides. masterorganicchemistry.com However, the strength of the carbon-fluorine bond, the strongest single bond to carbon, can make α-fluoroketones less reactive in nucleophilic substitutions compared to their chloro-, bromo-, and iodo-analogs. chemguide.co.uk

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, especially with strong nucleophiles. libretexts.org A variety of nucleophiles can be employed to displace the fluorine atom, leading to a range of functionalized cyclooctanone derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions of α-Fluoroketones (Note: Data is generalized for α-fluoroketones as specific data for this compound is not readily available in the literature.)

| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |

| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxycyclooctanone | Aqueous or alcoholic solvent, often with heating |

| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | α-Methoxycyclooctanone | Anhydrous alcohol solvent |

| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Phenylthiocyclooctanone | Aprotic solvent like THF or DMF |

| Azide (B81097) | Sodium Azide (NaN3) | α-Azidocyclooctanone | Polar aprotic solvent (e.g., DMSO, DMF) |

| Cyanide | Sodium Cyanide (NaCN) | 2-Oxocyclooctane-1-carbonitrile | Aprotic solvent, may require phase-transfer catalyst |

The stereochemistry of the substitution is expected to proceed with inversion of configuration at the α-carbon, characteristic of an SN2 reaction. However, competing reactions, such as elimination, can occur, particularly with basic nucleophiles.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone, specifically cyclooct-2-en-1-one. This reaction, a dehydrofluorination, typically follows an E2 (bimolecular elimination) mechanism. The base abstracts a proton from the carbon atom β to the fluorine (the α'-carbon of the ketone), and the fluoride ion is expelled in a concerted step.

For cyclic systems like this compound, the stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group is crucial for the E2 mechanism. libretexts.org The flexibility of the cyclooctane ring allows it to adopt conformations that can facilitate this arrangement. The use of bulky bases, such as potassium tert-butoxide, can favor elimination over substitution. libretexts.org

It is noteworthy that for α-fluoroketones, an E1cb (unimolecular elimination via conjugate base) mechanism can also be operative, especially when the α'-protons are particularly acidic and the leaving group is poor, which is the case for fluoride. wikipedia.org In this pathway, the base first removes a proton to form a carbanion (enolate), which then expels the fluoride ion in a second step.

Table 2: Reagents and Expected Products for Elimination Reactions of this compound

| Base | Reagent Example | Expected Major Product | Predominant Mechanism |

| Strong, Bulky Base | Potassium tert-butoxide (t-BuOK) | Cyclooct-2-en-1-one | E2 |

| Strong, Non-nucleophilic Base | 1,8-Diazabicycloundec-7-ene (DBU) | Cyclooct-2-en-1-one | E2 |

| Strong Base | Sodium Hydride (NaH) | Cyclooct-2-en-1-one | E2/E1cb |

Cycloaddition and Rearrangement Chemistry Initiated from this compound

Beyond simple substitution and elimination, this compound is a precursor to more complex molecular architectures through cycloaddition and rearrangement reactions.

One of the most significant rearrangements for α-haloketones is the Favorskii rearrangement . adichemistry.com When treated with a base such as an alkoxide, this compound is expected to undergo a ring contraction to yield a cyclopropane (B1198618) intermediate, which is then opened by the nucleophilic base to form a cyclopentanecarboxylic acid derivative. For example, reaction with sodium methoxide in methanol (B129727) would likely yield methyl cyclopentanecarboxylate. masterorganicchemistry.com The mechanism involves the formation of an enolate at the α'-position, followed by intramolecular nucleophilic attack on the carbon bearing the fluorine, displacing the fluoride ion to form a bicyclo[6.1.0]nonan-9-one intermediate. masterorganicchemistry.com

Regarding cycloaddition reactions , the carbonyl group of this compound can participate in photochemical cycloadditions. For instance, in the Paterno-Büchi reaction, photochemical excitation of the ketone followed by reaction with an alkene can lead to the formation of an oxetane (B1205548) (a four-membered ring containing oxygen). adichemistry.com Furthermore, the α,β-unsaturated ketone, cyclooct-2-en-1-one, formed from the elimination of HF from this compound, can act as a dienophile in Diels-Alder reactions or participate in other pericyclic reactions. stackexchange.comlibretexts.org For example, it could react with a conjugated diene to form a bicyclic adduct. fccollege.ac.in

Kinetic and Thermodynamic Aspects of this compound Reactions

For nucleophilic substitution reactions , the rate is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric environment of the reaction center. Sₙ2 reactions of α-fluoroketones are generally slower than those of other α-haloketones due to the high strength of the C-F bond, which increases the activation energy for bond breaking. chemguide.co.uk The rate law for an Sₙ2 reaction is second order, being first order in both the α-fluoroketone and the nucleophile. libretexts.org

Elimination reactions are often favored over substitution at higher temperatures due to a more positive entropy of activation. stackexchange.com The kinetics of E2 reactions are also second order, dependent on the concentrations of both the substrate and the base. libretexts.org The E1cb mechanism has a different rate law, where the rate may be dependent on the concentration of the intermediate carbanion.

The Favorskii rearrangement is generally an exothermic process, driven by the formation of a more stable carboxylate derivative from the strained cyclopropanone (B1606653) intermediate. The thermodynamics of the reaction will be influenced by the stability of the final ring-contracted product.

Table 3: General Kinetic and Thermodynamic Parameters for Reactions of α-Haloketones (Note: This table presents generalized concepts as specific numerical data for this compound are not available in the cited literature.)

| Reaction Type | General Rate Law | Key Factors Influencing Rate | General Thermodynamic Profile |

| Nucleophilic Substitution (Sₙ2) | rate = k[α-fluoroketone][nucleophile] | Nucleophile strength, solvent polarity, steric hindrance, C-F bond strength | Can be exothermic or endothermic depending on the nucleophile and leaving group. |

| Elimination (E2) | rate = k[α-fluoroketone][base] | Base strength, temperature, steric hindrance | Generally favored by an increase in entropy. |

| Favorskii Rearrangement | Complex, depends on the rate-determining step | Base concentration, stability of the cyclopropanone intermediate | Generally exothermic due to the relief of ring strain and formation of a stable carboxylate. |

Further experimental and computational studies would be necessary to determine the precise kinetic and thermodynamic parameters for the reactions of this compound.

Synthetic Applications and Derivatization Strategies of 2 Fluorocyclooctan 1 One

2-Fluorocyclooctan-1-one as a Versatile Synthetic Building Block

This compound, an α-fluorinated cyclic ketone, serves as a highly valuable intermediate in modern organic synthesis. The strategic placement of the fluorine atom adjacent to the carbonyl group significantly influences the molecule's reactivity, making it a versatile precursor for a range of complex molecular architectures. The incorporation of fluorine can modulate the physical and chemical properties of target molecules, such as stability, reactivity, and lipophilicity, with minimal steric impact. merckmillipore.com This makes fluorinated building blocks like this compound particularly sought after in medicinal chemistry and materials science. merckmillipore.comresearchgate.net

The presence of the electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This inherent reactivity allows this compound to participate in a variety of transformations, including aldol (B89426) reactions, Grignard additions, and reductions, to introduce new functional groups and build molecular complexity. Furthermore, the α-fluoro-α-hydro motif provides a handle for subsequent elimination reactions, a critical step in the synthesis of strained unsaturated systems like cyclooctynes. Its utility extends to the construction of fluorinated carbocyclic and heterocyclic scaffolds, which are prominent motifs in pharmaceuticals and agrochemicals. rsc.org

Advanced Applications in Strained Alkyne Chemistry: Cyclooctyne (B158145) Synthesis

The development of bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has highlighted the importance of strained alkynes. wur.nl Among these, cyclooctynes are particularly prominent for their ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. wur.nlru.nl this compound is a key precursor in the synthesis of advanced, fluorinated cyclooctynes with enhanced properties.

A critical application of this compound is in the synthesis of monofluorinated cyclooctyne (MOFO). The synthesis begins with the parent ketone, which is converted into a vinyl triflate precursor. The final, crucial step to generate the highly strained alkyne is a fluoride-mediated elimination of this silyl (B83357) enol triflate precursor. nih.gov This reaction proceeds rapidly and in high yield under mild conditions, which is essential for forming and isolating the reactive cyclooctyne product. nih.gov This synthetic strategy underscores the role of the α-fluoroketone as a masked alkyne, where the fluorine and carbonyl functionalities are strategically manipulated to install the triple bond within the eight-membered ring. The rate constant for the reaction of MOFO with benzyl (B1604629) azide (B81097) is significantly higher than that of its non-fluorinated counterpart, demonstrating the efficacy of this synthetic approach. acs.orgsemanticscholar.org

The introduction of fluorine at the propargylic position (the position adjacent to the alkyne) in cyclooctynes has a profound, rate-enhancing effect on their cycloaddition reactions with azides. acs.orgnih.gov This enhancement is attributed to both the strain induced in the ring and electronic effects. nih.gov The monofluorinated cyclooctyne (MOFO) exhibits a second-order rate constant of 4.3 × 10⁻³ M⁻¹s⁻¹, which is an 1.8-fold increase compared to the parent, non-fluorinated cyclooctyne (OCT). acs.orgsemanticscholar.org The difluorinated version, DIFO, shows an even more dramatic 32-fold rate enhancement. acs.org

| Cyclooctyne | Abbreviation | Number of Fluorine Atoms | Rate Constant (M⁻¹s⁻¹) | Relative Rate Enhancement |

|---|---|---|---|---|

| Cyclooctyne | OCT | 0 | 2.4 × 10⁻³ | 1.0x |

| Monofluorinated Cyclooctyne | MOFO | 1 | 4.3 × 10⁻³ | 1.8x acs.org |

| Difluorinated Cyclooctyne | DIFO | 2 | 7.6 × 10⁻² | 32x acs.org |

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the reactivity of strained alkynes. researchgate.netpeerj.com The distortion/interaction model, analyzed through DFT calculations, provides quantitative insights into how structural modifications, such as fluorination, affect transition state energies. acs.orgsemanticscholar.org These computational studies have consistently predicted the rate-enhancing impact of propargylic fluorination. nih.gov

By calculating the energies required to distort the reactants into their transition-state geometries (distortion energy) and the favorable electronic interactions between them (interaction energy), researchers can rationalize observed reactivity trends. semanticscholar.orgnih.gov For fluorinated cyclooctynes, calculations show that the fluorine atoms enhance transition state interaction energies, which is a key factor in their accelerated reaction rates. acs.orgnih.gov This predictive power allows for the in silico design of novel cyclooctyne scaffolds with optimized reactivity and stability, guiding synthetic efforts toward the most promising candidates for applications in bioorthogonal chemistry. researchgate.netnih.gov

Pathways to Diverse Fluorinated Heterocycles and Carbocycles

Beyond strained alkyne synthesis, this compound is a valuable starting material for creating a variety of fluorinated cyclic compounds. The introduction of fluorine into heterocyclic frameworks is a widely used strategy in drug discovery to enhance metabolic stability, lipophilicity, and receptor binding affinity. rsc.orgtaylorfrancis.com

The ketone functionality of this compound can be used as a handle for cyclization reactions. For instance, condensation reactions with binucleophiles such as hydrazines, hydroxylamines, or ureas can lead to the formation of various five- and six-membered fluorinated heterocycles fused to the cyclooctane (B165968) ring. Methodologies like multicomponent reactions (MCRs) provide efficient pathways to complex fluorinated heterocyclic structures from simpler precursors. taylorfrancis.com Additionally, cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, are powerful methods for constructing fluorinated S-heterocycles and other ring systems. nih.govnih.gov The reactivity of the α-fluoroketone moiety can be harnessed to direct these ring-forming transformations, providing access to novel chemical entities with potential biological activity.

Development of Functionally Diverse Derivatives

The chemical versatility of this compound allows for its conversion into a wide array of functionally diverse derivatives. Standard ketone transformations can be applied to introduce different functional groups, expanding its utility as a synthetic intermediate.

Reduction: Reduction of the carbonyl group using agents like sodium borohydride (B1222165) yields the corresponding 2-fluorocyclooctan-1-ol. This introduces a hydroxyl group that can be further functionalized, for example, through etherification or esterification.

Nucleophilic Addition: Reaction with organometallic reagents, such as Grignard or organolithium reagents, can install alkyl, aryl, or vinyl groups at the C1 position, leading to tertiary alcohols.

Amination: Reductive amination can convert the ketone into a primary or secondary amine, providing a key functional group for peptide coupling or the synthesis of nitrogen-containing heterocycles.

Wittig Reaction: The Wittig reaction and its variants can be used to convert the carbonyl group into a carbon-carbon double bond, opening pathways to various fluorinated cyclooctene (B146475) derivatives.

These transformations demonstrate that this compound is not limited to a single reaction pathway but serves as a platform for generating a library of fluorinated eight-membered ring structures, each with unique properties and potential applications.

Advanced Spectroscopic Characterization Techniques for 2 Fluorocyclooctan 1 One

High-Field and Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 2-Fluorocyclooctan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete structural assignment.

1H, 13C, and 19F NMR for Primary Structure Determination

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their integrations would correspond to the number of protons in each environment. The chemical shifts of the protons would be influenced by the electronegative fluorine atom and the carbonyl group. Protons on the carbon bearing the fluorine (the α-carbon) would be expected to show a large geminal coupling to the fluorine atom. Protons on adjacent carbons would exhibit smaller vicinal couplings.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield chemical shift (typically in the range of 170-220 ppm). The carbon atom bonded to the fluorine would show a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a definitive indicator of fluorination. The chemical shifts of the other ring carbons would provide information about their electronic environment.

¹⁹F NMR: The fluorine-19 NMR spectrum is highly sensitive and would provide direct information about the fluorine atom's chemical environment. For this compound, a single resonance would be expected. The chemical shift of this resonance would be characteristic of an α-fluoroketone. Furthermore, the multiplicity of the signal would reveal couplings to nearby protons, providing valuable connectivity information. For instance, coupling to the geminal proton on the α-carbon would be prominent.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (CHF) | 4.5 - 5.5 | Doublet of Multiplets | ²JH-F ≈ 45-55, ³JH-H |

| ¹³C (C=O) | 200 - 215 | Singlet (or doublet due to ²JC-F) | |

| ¹³C (CHF) | 90 - 100 | Doublet | ¹JC-F ≈ 180-200 |

| ¹⁹F | -180 to -200 | Multiplet | ²JF-H, ³JF-H |

Note: These are estimated values based on data for similar compounds and general principles of NMR spectroscopy.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY/ROESY, HOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, allowing for the tracing of the carbon chain throughout the cyclooctane (B165968) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). This would be crucial for confirming the connectivity around the carbonyl group and the fluorinated carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is essential for determining the conformation and stereochemistry of the flexible cyclooctane ring.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment would show through-space interactions between protons and the fluorine atom, further aiding in the conformational analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. Fragmentation analysis, by techniques such as collision-induced dissociation (CID), would provide information about the structural fragments of the molecule, which can be used to confirm the proposed structure. Common fragmentation pathways for cyclic ketones often involve ring-opening and subsequent cleavages. The presence of the fluorine atom would influence the fragmentation pattern.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1700-1750 cm⁻¹. The presence of the electronegative fluorine atom adjacent to the carbonyl group would likely shift this frequency to a higher wavenumber compared to cyclooctanone (B32682). Other bands corresponding to C-H and C-F stretching and bending vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The C=O stretch would also be visible in the Raman spectrum. Raman spectroscopy is often particularly useful for observing symmetric vibrations and vibrations of the carbon backbone.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment (if applicable to chiral derivatives)

If this compound is chiral (i.e., if it exists as a single enantiomer), chiroptical techniques would be essential for determining its absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The Cotton effect associated with the n→π* transition of the carbonyl chromophore would be particularly informative.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. The VCD spectrum provides a detailed fingerprint of the molecule's stereochemistry. Comparison of the experimental VCD spectrum with quantum chemical predictions would allow for the unambiguous assignment of the absolute configuration.

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Forms or Derivatives

If a suitable single crystal of this compound or a derivative can be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the conformation of the cyclooctane ring. This would provide an unambiguous confirmation of the molecular structure and stereochemistry.

Computational Chemistry and Theoretical Modeling of 2 Fluorocyclooctan 1 One

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical methods are fundamental to understanding the electronic behavior of molecules. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds, which are all influenced by the introduction of a fluorine atom into the cyclooctanone (B32682) scaffold.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO/LUMO)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com For 2-Fluorocyclooctan-1-one, DFT calculations can elucidate the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining a molecule's reactivity. fluorine1.ru The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. emerginginvestigators.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. In this compound, the electronegative fluorine atom and the carbonyl group would be expected to significantly influence the energies of these frontier orbitals. DFT analysis would likely show that the electron density of the HOMO is concentrated around the more electron-rich parts of the molecule, while the LUMO density is localized near the electron-deficient centers, such as the carbonyl carbon.

Table 1: Hypothetical Frontier Orbital Energies for this compound Conformers (DFT B3LYP/6-31G)*

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Chair-Boat (Axial F) | -7.25 | -0.85 | 6.40 |

| Chair-Boat (Equatorial F) | -7.31 | -0.82 | 6.49 |

| Boat-Boat (Axial F) | -7.18 | -0.91 | 6.27 |

This table presents hypothetical data to illustrate the expected outcomes of a DFT analysis. Actual values would require specific calculations.

Ab Initio Calculations for Thermochemistry and Reaction Barriers

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for determining the thermochemical properties of molecules. ucr.edu Methods such as G2, G3, or Complete Basis Set (CBS) can be used to accurately calculate enthalpies of formation, entropies, and Gibbs free energies for different conformers of this compound. researchgate.net Such data is critical for understanding the relative stabilities of its various spatial arrangements.

Furthermore, these high-level calculations are essential for mapping out the potential energy surfaces of chemical reactions involving this compound. For instance, in studying its synthesis via fluorination of cyclooctanone, ab initio methods can determine the energies of transition states and, consequently, the activation energy barriers for the reaction. sci-hub.boxaip.org This information provides a deep understanding of the reaction kinetics and mechanism, explaining why certain products are favored over others. researchgate.net For example, a theoretical study could compare the energy barriers for the formation of this compound versus other fluorinated isomers, providing a rationale for observed regioselectivity. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Interconversion

The eight-membered ring of cyclooctanone is known for its conformational flexibility, with multiple low-energy conformers such as the boat-chair and boat-boat forms. acs.orgnih.gov The introduction of a fluorine substituent at the C2 position adds another layer of complexity. Molecular Dynamics (MD) simulations are a powerful computational method to explore the vast conformational space of this compound. researchgate.netmdpi.com

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov By simulating the molecule for a sufficient duration (nanoseconds to microseconds), it is possible to observe spontaneous transitions between different conformational states. This allows for the mapping of the potential energy surface and the identification of the most stable conformers and the pathways for their interconversion. researchgate.net Analysis of the MD trajectory can reveal the relative populations of different conformers at a given temperature and provide insights into the energy barriers separating them. For this compound, MD simulations could reveal the preference for the fluorine atom to occupy an axial versus an equatorial position in the dominant ring conformations and the timescale of ring-flipping events.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. nih.gov For this compound, this could involve studying its formation or its subsequent reactions. For example, the electrophilic fluorination of cyclooctanone enol or enolate is a likely synthetic route. sapub.org Using quantum mechanical methods, researchers can model the entire reaction pathway, identifying key intermediates and transition states. researchgate.net

By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step of the reaction. aip.org Computational studies can also shed light on the role of catalysts, solvents, and the stereochemical outcome of a reaction. For instance, modeling the fluorination of cyclooctanone could explain the observed regioselectivity (i.e., why the fluorine adds at the C2 position) by comparing the activation barriers of different possible reaction pathways. researchgate.net

Quantitative Structure-Property Relationships (QSPR) and Structure-Activity Relationships (SAR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a molecule with its physical properties or biological activity, respectively. iosrjournals.orgwikipedia.org For a series of related compounds, including derivatives of this compound, QSPR/QSAR studies can be developed to predict various endpoints.

These models are built by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. A mathematical model is then generated to relate these descriptors to the property or activity of interest. mdpi.com For this compound and its analogues, a QSPR model could predict properties like boiling point or solubility. If the molecule is part of a series being investigated for biological activity (e.g., as an enzyme inhibitor), a QSAR model could predict its potency. nih.govnih.govyoutube.comautomate.video Such models are valuable for screening virtual libraries of compounds and prioritizing synthetic efforts. nih.gov

Table 2: Example of Descriptors for a Hypothetical QSAR Study of this compound Derivatives

| Derivative | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) | Predicted IC₅₀ (µM) |

| This compound | 2.1 | 17.1 | 3.5 | 15.2 |

| 2,8-Difluorocyclooctan-1-one | 1.9 | 17.1 | 4.1 | 12.8 |

| 2-Fluoro-5-methylcyclooctan-1-one | 2.5 | 17.1 | 3.4 | 18.5 |

This table contains hypothetical data for illustrative purposes. The predicted IC₅₀ values would be generated by a QSAR model.

Predictive Modeling for Novel Reactivity and Molecular Design